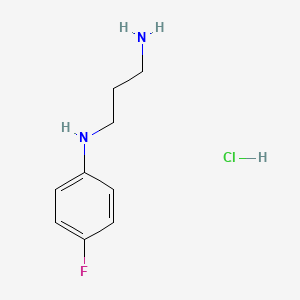
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene
Overview
Description
“1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is a member of the benzene family, which are aromatic hydrocarbons .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethoxy groups, which are finding increased utility as a substituent in bioactives . The trifluoromethyl and the trifluoromethoxy group are strongly electron-withdrawing groups and both have a far-reaching activating effect .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H6BrF3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of benzene derivatives like “this compound” often involve nucleophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molar mass of 239.03, a density of 1.565 g/mL at 25 °C, a boiling point of 69 °C/4 mmHg, a flashing point of 190°F, and a refractive index of n20/D 1.492 .Scientific Research Applications
Chemical Synthesis and Reactions
- Versatile Intermediate for Organic Synthesis : The compound serves as a versatile starting material in the synthesis of various organic molecules. For instance, it has been utilized in the stereocontrolled synthesis of isomers with potential antiproliferative activities, showcasing its role in the development of therapeutic agents (Kiss et al., 2019).
- Functionalization and Derivatization : It acts as a foundational compound for functionalization reactions, leading to the creation of novel organometallic compounds and materials with potential applications in catalysis and electronic materials (Porwisiak & Schlosser, 1996).
Material Science and Catalysis
- Ligand Synthesis for Transition Metal Catalysis : Its derivatives have been applied in the synthesis of ligands for transition metal catalysis, contributing to the development of efficient catalytic systems for organic transformations (Deschamps et al., 2007).
- Development of Ionophores and Metal Ion Sensors : The structural motifs derived from this compound have been explored in the design of ionophores and sensors for metal ions, indicating its potential in analytical chemistry and environmental monitoring (Kumar et al., 1992).
Advanced Organic Methodologies
- Innovations in Cyclic Compound Synthesis : Research has shown its utility in the innovative synthesis of cyclic compounds, which are critical in the development of new pharmaceuticals and materials (Kuroda & Kobayashi, 2015).
- Facilitating Complex Reaction Mechanisms : Studies have demonstrated its role in facilitating complex reaction mechanisms, such as the Michael-induced Ramberg-Bäcklund reaction, underscoring its importance in expanding the toolbox of synthetic chemistry (Vasin, Bolusheva, & Razin, 2003).
Mechanism of Action
Mode of Action
It’s known that bromomethyl groups are often used in organic synthesis for their reactivity . The bromomethyl group can participate in various reactions, such as nucleophilic substitutions or eliminations, which can lead to changes in the target molecules .
Pharmacokinetics
It’s worth noting that the compound’s trifluoromethoxy group could potentially enhance its metabolic stability .
Action Environment
The action of “1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene” can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the bromomethyl group . Additionally, temperature and solvent can also play a role in its reactivity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Diels-Alder reactions, which are essential for synthesizing complex organic molecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, potentially impacting cell growth, differentiation, and apoptosis . These effects make this compound a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . By binding to active sites on enzymes or interacting with regulatory proteins, this compound can modulate biochemical pathways and influence gene expression . These molecular interactions are critical for understanding the compound’s effects on cellular function and developing targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that this compound can have lasting impacts on cellular processes, making it essential to monitor its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and detoxification processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and effectiveness in modulating biochemical pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and developing targeted therapeutic strategies .
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-7-4-2-3-6(5-10)8(7)9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMDPLGEPZKCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
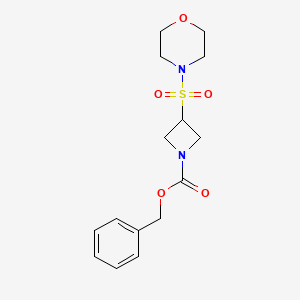
![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)
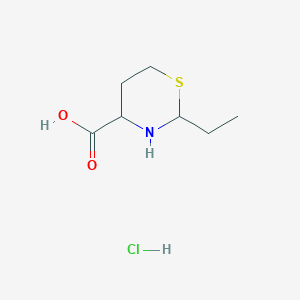
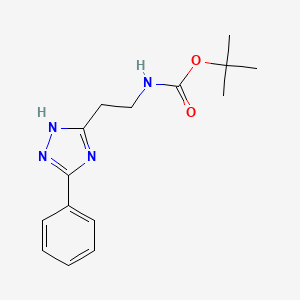

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
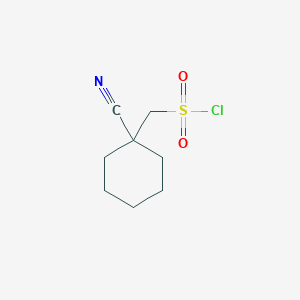
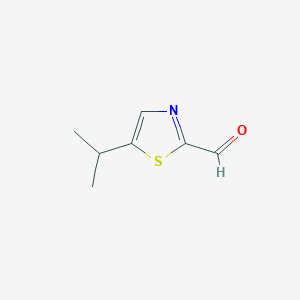

![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)

